2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol
Overview
Description
2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol is an organic compound that features both hydroxyamino and hydroxymethyl functional groups. Compounds with these functional groups are often of interest in various fields of chemistry and biology due to their potential reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol typically involves the reaction of a suitable precursor with hydroxylamine and formaldehyde under controlled conditions. The reaction may proceed through the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various acids or bases for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro compounds, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical studies due to its functional groups.
Medicine: Possible applications in drug development or as a biochemical probe.
Industry: Use in the production of polymers, resins, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol would depend on its specific interactions with molecular targets. The hydroxyamino group can participate in hydrogen bonding and other interactions, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(hydroxymethyl)propane-1,3-diol: Similar structure but with an amino group instead of a hydroxyamino group.
2-(Hydroxymethyl)propane-1,3-diol: Lacks the hydroxyamino group, making it less reactive in certain contexts.
Uniqueness
2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol is unique due to the presence of both hydroxyamino and hydroxymethyl groups, which can confer distinct reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO4/c6-1-4(2-7,3-8)5-9/h5-9H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVKWXFCBJFQRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)NO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591625 | |
Record name | 2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65102-51-4 | |
Record name | 2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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